molecular formula C11H15F3O3SSi B1357005 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate CAS No. 556812-44-3

2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Cat. No. B1357005
CAS RN: 556812-44-3
M. Wt: 312.38 g/mol
InChI Key: ZCWWZFXNICWDIB-UHFFFAOYSA-N
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Description

2-Methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate is a chemical compound that serves as a versatile precursor for various chemical reactions. It is particularly noted for its role in the synthesis of o-benzyne, which is a reactive intermediate in organic chemistry .

Synthesis Analysis

The synthesis of this compound has been optimized over time. Initially, an efficient procedure was developed for the gram-scale preparation starting from phenol, which required only one chromatographic purification and yielded the silyltriflate in 66% overall yield . Later, an improved synthesis from 2-chlorophenol was described, which reduced the overall reaction time and eliminated the use of organolithium reagents, achieving an 81% overall yield .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, related compounds such as tris(trimethylsilyl)sulfonium and methylbis(trimethylsilyl)sulfonium ions have been prepared and characterized by NMR spectroscopy and theoretical studies using density functional theory (DFT)/IGLO methods . These studies provide insights into the electronic structure and stability of silicon-containing compounds.

Chemical Reactions Analysis

The compound is a precursor to o-benzyne, which can be trapped with electron-deficient olefins to afford [4+2] cycloadducts in good yields . Additionally, trimethylsilyl trifluoromethanesulfonate, a related compound, is known to promote ring-opening reactions of oxiranes, leading to various products depending on the substrate's structure . It is also a better carbonyl activator than trimethylsilyl triflate, as demonstrated in catalyzing Diels-Alder reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the reactivity of similar trimethylsilyl compounds suggests that it would have properties conducive to its role as a chemical intermediate. For instance, trimethylsilyl trifluoromethanesulfonate is an effective catalyst for acylation reactions, indicating its potential reactivity and usefulness in organic synthesis .

Scientific Research Applications

Catalyst in Acylation Reactions

2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate has been identified as an excellent catalyst in the acylation of alcohols with acid anhydrides. This process is efficient for a wide range of alcohols, including primary, secondary, tertiary, and allylic alcohols, as well as phenols, offering clean and efficient acylation under conditions that are significantly quicker than standard methods (Procopiou et al., 1998).

Precursor to o-Benzyne

This chemical is a versatile precursor to o-benzyne, an important intermediate in organic synthesis. An efficient process has been developed for its large-scale preparation from phenol, involving a three-step sequence with only one chromatographic purification, resulting in a 66% overall yield (Bronner & Garg, 2009).

In Situ Preparation via Thermally Induced Rearrangement

An innovative in situ preparation method involves a thermally induced rearrangement of (dimethylsilyl)methyl trifluoromethanesulfonate. This approach allows for the generation of trimethylsilyl trifluoromethanesulfonate through a controlled thermal process, demonstrating its versatility and adaptability in synthetic chemistry (Tacke et al., 1985).

Ring Opening of Oxiranes

This compound facilitates the ring-opening reactions of oxirane derivatives. The reaction course is significantly influenced by the structure and substitution pattern of the substrates, demonstrating its utility in the synthesis of various organic compounds (Murata et al., 1982).

Synthesis of Dihydropyrans

It is also used in the diastereoselective synthesis of dihydropyrans via Prins cyclization of acrylyl enol ethers. This methodology has been employed in the total synthesis of natural products, showcasing its application in complex organic syntheses (Sultana et al., 2013).

Improved Synthesis of Benzyne Precursor

Modifications to existing synthesis methods of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a key benzyne precursor, have resulted in a significant reduction in reaction time and the elimination of the need for organolithium reagents. This improved process demonstrates the compound's importance in the preparation of highly reactive intermediates (Atkinson et al., 2010).

Safety and Hazards

  • Precautionary Measures :
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properties

IUPAC Name

(2-methyl-6-trimethylsilylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O3SSi/c1-8-6-5-7-9(19(2,3)4)10(8)17-18(15,16)11(12,13)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWWZFXNICWDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479467
Record name 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

556812-44-3
Record name 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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